Cyclopenol

Overview

Description

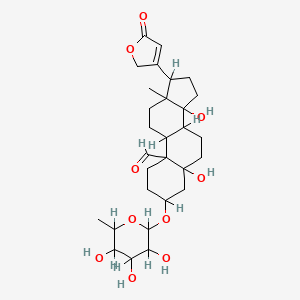

Cyclopenol is a naturally occurring 7-membered 2,5-dioxopiperazine alkaloid isolated from the extract of fungus Penicillium cyclopium, Penicillium sclerotiorum etc . It has phytotoxic and antimicrobial activities .

Synthesis Analysis

This compound can be converted into the quinolone viridicatol by the enzyme cyclopenase present in the conidia . A quantum calculated procedure utilizing the density functional theory (DFT)-B3LYP method coupled with basis set 6–311++G (d,p) was used to investigate free-radical quenching activity of alkaloidal quinolone viridicatol .Molecular Structure Analysis

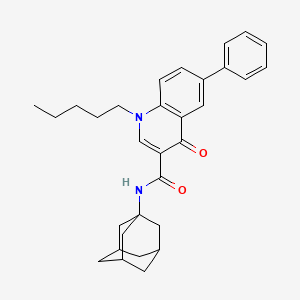

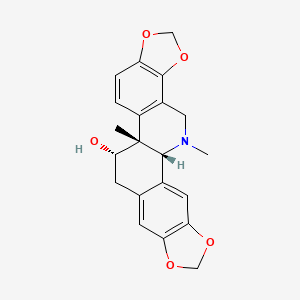

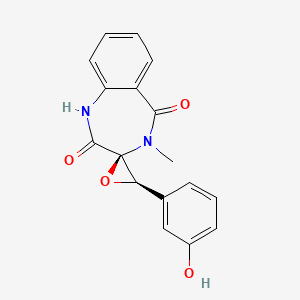

This compound has a molecular formula of C17H14N2O4 . The molecular weight is 310.304 Da .Chemical Reactions Analysis

This compound is a fungal metabolite isolated from an Australian marine-derived isolate of Aspergillus versicolor (MST-MF495) .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 633.2±55.0 °C at 760 mmHg . The vapour pressure is 0.0±1.9 mmHg at 25°C . The enthalpy of vaporization is 97.0±3.0 kJ/mol . The flash point is 336.7±31.5 °C . The index of refraction is 1.720 . The molar refractivity is 81.5±0.4 cm3 . It has 6 H bond acceptors and 2 H bond donors .Scientific Research Applications

Biofuel Research

One notable application of cyclopenol-related compounds is in biofuel research. For instance, cyclopentanol , a compound structurally similar to this compound, has been investigated for its potential as an alternative biofuel. Studies using an optical engine to examine the combustion characteristics of cyclopentanol/diesel fuel blends show that cyclopentanol can improve combustion efficiency and reduce soot emission when blended with diesel. This research highlights cyclopentanol's promise in enhancing fuel properties and contributing to more sustainable fuel options (Hao Chen et al., 2020).

Pharmaceutical Applications

This compound's structural relatives, cyclodextrins , have extensive applications in pharmaceutics. These cyclic oligosaccharides can enhance the bioavailability of drugs by forming water-soluble inclusion complexes with small molecules. Their biocompatibility and low toxicity make them invaluable in developing pharmaceutical formulations, improving drug solubility, stability, and efficacy (Mark E. Davis & M. Brewster, 2004).

Medical Research

In medical research, compounds structurally related to this compound, such as cyclams , are explored for their strong binding to metal ions, which is crucial for developing diagnostic and therapeutic agents. The unique properties of cyclams, including their potential in AIDS treatment and stem cell mobilization, underscore the importance of this compound and its analogs in advancing medical science (Xiangyang Liang & P. Sadler, 2004).

Drug Delivery Research

Cyclodextrins, related to this compound, also play a significant role in drug delivery. Their ability to form inclusion complexes with hydrophobic drugs has been leveraged to enhance drug delivery across various administration routes, including ocular, nasal, and pulmonary. This highlights the potential of this compound and its derivatives in creating more effective and targeted drug delivery systems (P. Jansook, N. Ogawa, & T. Loftsson, 2018).

Therapeutic Applications

Research on cyclophosphamide, another compound related to this compound, provides insights into its immunosuppressive and chemotherapeutic applications. While this research often delves into drug dosages and side effects, the underlying mechanisms—such as the selective suppression of regulatory T cells—offer a glimpse into the therapeutic potential of this compound-related compounds in treating cancer and autoimmune diseases (M. Ahlmann & G. Hempel, 2016).

Mechanism of Action

Target of Action

Cyclopenol primarily targets the muscarinic receptors in the muscles of the eye . These receptors play a crucial role in controlling the pupil size and the shape of the lens .

Mode of Action

This compound acts as an anti-muscarinic agent . By blocking muscarinic receptors, it induces relaxation of the sphincter of the iris and the ciliary muscles . This results in dilation of the pupil (mydriasis) and prevents the eye from accommodating for near vision (cycloplegia) .

Biochemical Pathways

It is known that the compound’s action on muscarinic receptors influences the signaling pathways associated with pupil dilation and lens shape adjustment .

Result of Action

The primary result of this compound’s action is the dilation of the pupil and prevention of the eye from accommodating for near vision . This can be useful for diagnostic purposes in ophthalmology .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the compound’s antioxidative action caused by O–H bond disruption is easier than that of N–H bond in both the gaseous phase and liquids . .

Safety and Hazards

properties

IUPAC Name |

3'-(3-hydroxyphenyl)-4-methylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-19-15(21)12-7-2-3-8-13(12)18-16(22)17(19)14(23-17)10-5-4-6-11(20)9-10/h2-9,14,20H,1H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDNYDPRCCDQQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC(=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of cyclopenol?

A1: this compound has the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol.

Q2: How is this compound biosynthesized?

A: this compound biosynthesis in Penicillium cyclopium involves the condensation of anthranilic acid and L-phenylalanine, incorporating a methyl group from methionine. [, ] This process forms cyclopeptin, which is converted to dehydrocyclopeptin. Dehydrocyclopeptin undergoes epoxidation to form cyclopenin, and subsequent m-hydroxylation yields this compound. []

Q3: What is unique about the biosynthesis of the m-hydroxy group in this compound?

A: Research suggests that a mixed functional oxygenase introduces the m-hydroxy group in one of the later stages of this compound biosynthesis. [] This is supported by the finding that only L-phenylalanine, and not other tested phenylpropane compounds, serves as a direct precursor. []

Q4: What is the role of cytochrome P450 enzyme in this compound biosynthesis?

A: In Penicillium palitans, the cytochrome P450 enzyme VdoD is responsible for the meta hydroxylation of cyclopenin to this compound. [] This conversion was confirmed through genome mining, heterologous expression, and precursor feeding experiments. []

Q5: Is there a direct conversion of viridicatin to viridicatol by VdoD?

A: No, research has shown that VdoD does not directly convert viridicatin to viridicatol. [] Instead, cyclopenin is converted to this compound by VdoD, which can then spontaneously or enzymatically rearrange to viridicatol. []

Q6: What spectroscopic data is available for characterizing this compound?

A: Various spectroscopic techniques, including 1D and 2D NMR (COSY, HMBC, NOESY) and HRESIMS, have been employed to elucidate the structure of this compound. [, ]

Q7: Which fungal species are known to produce this compound?

A: this compound has been isolated from various Penicillium species, including P. cyclopium, P. viridicatum, P. sclerotiorum, P. polonicum, P. crustosum, P. palitans, and P. verrucosum var. cyclopium. [, , , , , , , , ] It has also been found in Aspergillus versicolor strains. [, , ]

Q8: What are the known biological activities of this compound?

A: this compound exhibits moderate cytotoxicity against mouse lymphoma cells (L5178Y). [] It also acts as a precursor to viridicatol, which possesses stronger biological activities. [, , , ]

Q9: What is cyclopenase, and what role does it play in the transformation of this compound?

A: Cyclopenase is an enzyme found in the inner side of the protoplasma membrane of Penicillium cyclopium conidiospores. [, ] This enzyme catalyzes the transformation of this compound into viridicatol, releasing carbon dioxide and methylamine. [, , , ]

Q10: Where is cyclopenase located within the fungal cells?

A: Studies indicate that cyclopenase is a constituent of the inner side of the protoplasma membrane in conidiospores. [] This suggests a specific localization for the conversion of this compound to viridicatol within the fungal cell.

Q11: How does the activity of cyclopenase vary in different Penicillium species and culture conditions?

A: Cyclopenase activity is reportedly highest in surface-cultured P. viridicatum mycelium. [] Lower activity is observed in surface-cultured P. cyclopium mycelium, and minimal activity is detected in submerged cultures of both species. []

Q12: What are the potential applications of this compound research?

A: Research on this compound contributes to understanding fungal secondary metabolism, alkaloid biosynthesis, and the ecological roles of these compounds. [] It also helps identify potential lead compounds for developing new pharmaceuticals and agrochemicals. []

Q13: Are there any known resistance mechanisms against this compound or its related compounds?

A13: Currently, there is limited information available regarding specific resistance mechanisms against this compound or related compounds.

Q14: What are the future directions for this compound research?

A: Future research could focus on elucidating the detailed mechanism of cyclopenase action, investigating the structure-activity relationships of this compound and its derivatives, and exploring its potential therapeutic applications. [] Further studies on its toxicological profile are also needed. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.